2-[(4-methylbenzyl)sulfanyl]-9H-purin-6-ol
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Overview
Description
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is a synthetic organic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a 4-methylphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 4-methylbenzyl chloride.
Reaction Conditions: The key step involves the nucleophilic substitution of the purine derivative with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated purification systems are often employed to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the sulfur atom, resulting in the formation of dihydropurine derivatives or thiols.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives and thiols.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acid structures.
Biochemistry: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL involves its interaction with biological macromolecules:
Molecular Targets: The compound targets nucleic acids and enzymes involved in DNA replication and repair.
Pathways Involved: It can inhibit the activity of enzymes such as DNA polymerases and topoisomerases, leading to the disruption of DNA synthesis and cell proliferation.
Comparison with Similar Compounds
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZOIC ACID: This compound shares the 4-methylphenylmethylsulfanyl group but differs in the core structure.
2-{[(4-METHYLPHENYL)METHYL]SULFANYL}INDOLE DERIVATIVES: These compounds have a similar substituent but are based on an indole core.
Uniqueness: 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL is unique due to its purine core, which allows it to interact specifically with nucleic acids and enzymes involved in genetic processes. This specificity makes it a valuable compound for research in medicinal chemistry and biochemistry.
Properties
Molecular Formula |
C13H12N4OS |
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Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C13H12N4OS/c1-8-2-4-9(5-3-8)6-19-13-16-11-10(12(18)17-13)14-7-15-11/h2-5,7H,6H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
UFPRTVPXDQWOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
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